Difluoro Atorvastatin is a synthetic derivative of Atorvastatin, a well-known medication used primarily for lowering cholesterol levels in patients with hyperlipidemia. This compound has garnered attention due to its potential implications in pharmaceutical applications, particularly as an impurity in Atorvastatin formulations. The presence of difluoro groups in the chemical structure enhances its biological activity and pharmacological properties.
Difluoro Atorvastatin is classified under the category of statins, specifically as an HMG-CoA reductase inhibitor. It is synthesized from various intermediates, including Difluoro Atorvastatin Acetonide tert-Butyl Ester, which serves as a crucial precursor in its production. The compound is identified by the Chemical Abstracts Service number 693793-87-2 and has been studied extensively for its structural and functional properties.
The synthesis of Difluoro Atorvastatin involves several steps, typically starting from simpler organic compounds. The process often includes:
The industrial production of Difluoro Atorvastatin is performed under stringent quality control measures to meet pharmaceutical standards .
Difluoro Atorvastatin features a complex molecular structure characterized by the following:
The presence of two fluorine atoms significantly alters the electronic properties of the molecule, enhancing its interaction with biological targets .
Difluoro Atorvastatin can participate in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Difluoro Atorvastatin functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. By inhibiting this enzyme, Difluoro Atorvastatin effectively reduces cholesterol levels in the bloodstream. The mechanism involves:
Research indicates that modifications in the molecular structure, such as the introduction of fluorine atoms, can significantly influence the compound's potency and selectivity .
Relevant analyses such as infrared spectroscopy confirm the presence of characteristic functional groups associated with statins .
Difluoro Atorvastatin serves multiple roles in scientific research:
Its unique structural attributes make it a valuable compound for ongoing research into cholesterol-lowering therapies and related pharmacological applications .
Difluoro atorvastatin (C₃₃H₃₄F₂N₂O₅, MW 576.63) is a strategically modified derivative of atorvastatin, characterized by the addition of two fluorine atoms at the para-positions of the phenyl rings within its dipyrrole core [1] [5]. This modification preserves atorvastatin’s core pharmacophore—the dihydroxyheptanoic acid side chain that mimics HMG-CoA—while altering the electronic and steric properties of the aromatic regions. The molecular design leverages fluorine’s unique physicochemical properties to enhance interactions with the hydrophobic cleft of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis [3] [8].
Table 1: Structural Comparison of Atorvastatin and Difluoro Atorvastatin
Parameter | Atorvastatin | Difluoro Atorvastatin |
---|---|---|
Molecular Formula | C₃₃H₃₄FN₂O₅ | C₃₃H₃₄F₂N₂O₅ |
Molecular Weight | 558.64 g/mol | 576.63 g/mol |
Fluorine Position | Monosubstituted (4-F) | Disubstituted (4,4′-F) |
CAS Number | 134523-00-5 | 693794-20-6 |
Fluorine incorporation enhances bioactivity through three primary mechanisms:
Difluoro atorvastatin demonstrates superior pharmacological properties over non-fluorinated statins:
Table 2: Pharmacokinetic Parameters of Fluorinated vs. Non-Fluorinated Statins
Statistic | Non-Fluorinated Statins | Mono-Fluorinated Statins | Difluoro Atorvastatin |
---|---|---|---|
logP | 3.8–4.2 | 4.0–4.5 | 4.5–4.9 |
Metabolic Half-life | 1.5–3.0 hours | 3.5–6.0 hours | 6.5–8.0 hours |
HMG-CoA Reductase IC₅₀ | 0.20–0.30 nM | 0.18–0.22 nM | 0.12–0.15 nM |
The rationale for fluorine integration in atorvastatin derivatives is underpinned by quantum chemical and structural biology principles:
Fluorine’s role extends beyond passive stabilization—it actively participates in fluorine–protein interactions. For example, [¹⁸F]atorvastatin autoradiography demonstrates specific accumulation in hepatic microsomes (≥80% of administered dose), directly correlating with HMG-CoA reductase density. Blocking assays with mevalonate reduce radiotracer uptake by 95%, confirming target engagement facilitated by fluorine’s electronic effects [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1